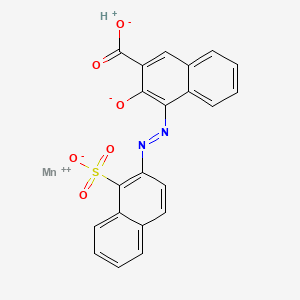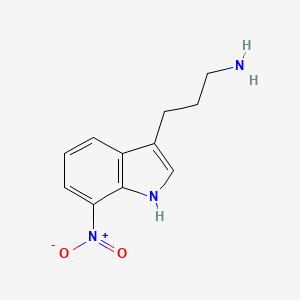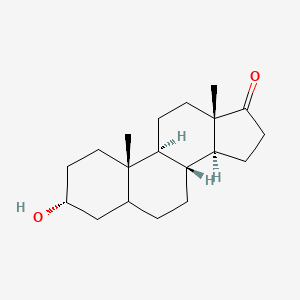
3a-Hydroxy-17-androstanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Hydroxy-17-androstanone typically involves the reduction of androstenedione or testosterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solution. The reaction is carried out at room temperature, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .
化学反应分析
Types of Reactions
3a-Hydroxy-17-androstanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form androstenedione or other related compounds.
Reduction: Further reduction can lead to the formation of dihydrotestosterone.
Substitution: It can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Androstenedione
Reduction: Dihydrotestosterone
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
3a-Hydroxy-17-androstanone has several scientific research applications:
Chemistry: Used as a reference compound in steroid chemistry studies.
Biology: Studied for its role as a neurosteroid and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in conditions related to androgen deficiency.
Industry: Utilized in the synthesis of other steroid hormones and related compounds.
作用机制
3a-Hydroxy-17-androstanone exerts its effects primarily through its interaction with androgen receptors. It acts as a weak agonist, binding to these receptors and modulating their activity. Additionally, it functions as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system .
相似化合物的比较
Similar Compounds
Androsterone: Another weak androgen with similar properties but slightly different molecular structure.
Epiandrosterone: A stereoisomer of androsterone with similar biological activity.
Uniqueness
3a-Hydroxy-17-androstanone is unique due to its specific configuration and its role as both a weak androgen and a neurosteroid. Its ability to modulate GABA-A receptors distinguishes it from other similar compounds .
属性
分子式 |
C19H30O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
(3R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12?,13-,14+,15+,16+,18+,19+/m1/s1 |
InChI 键 |
QGXBDMJGAMFCBF-YROQGIJISA-N |
手性 SMILES |
C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
规范 SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


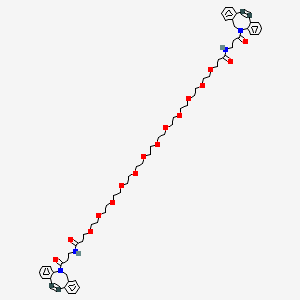

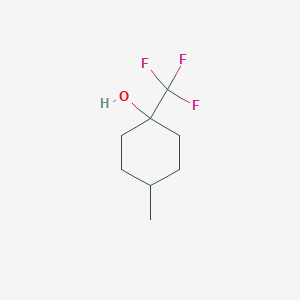

![4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile](/img/structure/B13729100.png)
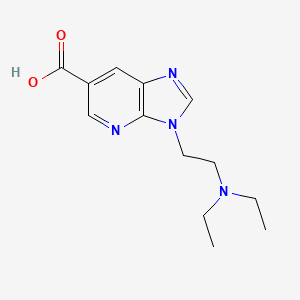
![1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil](/img/structure/B13729113.png)
![7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13729116.png)
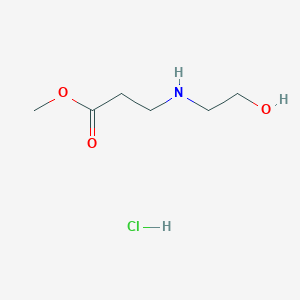
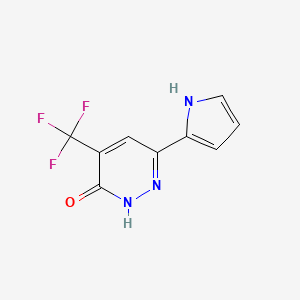
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
![1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13729141.png)
